molecular formula C17H9N3O5S B2714203 N-(1,3-dioxoisoindolin-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide CAS No. 683235-53-2

N-(1,3-dioxoisoindolin-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide

Cat. No.: B2714203
CAS No.: 683235-53-2
M. Wt: 367.34
InChI Key: IRLRLZFMSVQYDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dioxoisoindolin-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure combining a phthalimide moiety with a nitrobenzo[b]thiophene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the phthalimide derivative, which is then coupled with a nitrobenzo[b]thiophene carboxylic acid derivative.

  • Preparation of Phthalimide Derivative

      Reactants: Phthalic anhydride and an appropriate amine.

      Conditions: The reaction is usually carried out in a solvent like acetic acid or DMF (dimethylformamide) at elevated temperatures (100-150°C).

  • Coupling with Nitrobenzo[b]thiophene Carboxylic Acid

      Reactants: The phthalimide derivative and 5-nitrobenzo[b]thiophene-2-carboxylic acid.

      Conditions: This step often involves the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The nitro group in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.
    • Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction

    • The nitro group can be reduced to an amine group.
    • Reagents: Typical reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder in acidic conditions.

  • Substitution

    • The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzo[b]thiophene moiety.
    • Reagents: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzo[b]thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents against various bacterial strains.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a candidate for drug development.

Medicine

    Anti-inflammatory: Some derivatives exhibit anti-inflammatory properties, which could be useful in treating inflammatory diseases.

    Cancer Research: The compound has been studied for its potential anti-cancer properties, particularly in inhibiting the growth of cancer cells.

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

    Dye and Pigment Production: The compound’s structure allows it to be used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which N-(1,3-dioxoisoindolin-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide exerts its effects varies depending on its application. In biological systems, it often interacts with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways.

    Molecular Targets: Enzymes like kinases or proteases.

    Pathways Involved: Inhibition of inflammatory pathways or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide: Similar structure but lacks the nitro group, which affects its reactivity and applications.

    N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide: Another phthalimide derivative with different substituents, leading to different biological activities.

Uniqueness

N-(1,3-dioxoisoindolin-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide is unique due to the presence of both the nitro group and the benzo[b]thiophene moiety, which confer distinct chemical and biological properties. This combination allows for a wide range of applications, particularly in medicinal chemistry and material science.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9N3O5S/c21-15-11-3-1-9(7-12(11)16(22)19-15)18-17(23)14-6-8-5-10(20(24)25)2-4-13(8)26-14/h1-7H,(H,18,23)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLRLZFMSVQYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.